Bis(cyclohexylmethyl) hexanedioate

Übersicht

Beschreibung

Bis(cyclohexylmethyl) hexanedioate, is a polymeric compound formed by the reaction of hexanedioic acid (also known as adipic acid) with 1,4-cyclohexanedimethanol. This compound is known for its high molecular weight and is used in various research applications due to its unique properties. The molecular formula of this polymer is C20H34O4, and it has a molecular weight of 338.5 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, involves a polycondensation reaction between hexanedioic acid and 1,4-cyclohexanedimethanol. The reaction is typically carried out in the presence of a catalyst at elevated temperatures ranging from 150°C to 200°C. The process involves heating the reactants under vacuum or inert atmosphere to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this polymer involves similar polycondensation techniques but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The resulting polymer is then purified, typically by filtration and washing with suitable solvents, followed by drying under vacuum.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(cyclohexylmethyl) hexanedioate, can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the polymer’s properties.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction carried out. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized polymers.

Wissenschaftliche Forschungsanwendungen

Bis(cyclohexylmethyl) hexanedioate, has numerous applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other polymers and materials.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Applied in the production of high-performance materials, coatings, and adhesives.

Wirkmechanismus

The mechanism by which hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its stability and performance. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical applications or interacting with other polymers in industrial uses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Poly(ethylene terephthalate) (PET): A widely used polyester with similar applications in packaging and textiles.

Poly(butylene terephthalate) (PBT): Known for its mechanical properties and used in engineering plastics.

Poly(trimethylene terephthalate) (PTT): Used in fibers and textiles due to its elasticity and resilience.

Uniqueness

Bis(cyclohexylmethyl) hexanedioate, is unique due to its specific combination of hexanedioic acid and 1,4-cyclohexanedimethanol, which imparts distinct properties such as enhanced flexibility and thermal stability. These properties make it suitable for specialized applications where other polyesters may not perform as well.

Biologische Aktivität

Bis(cyclohexylmethyl) hexanedioate, a compound with potential applications in various fields, has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing literature.

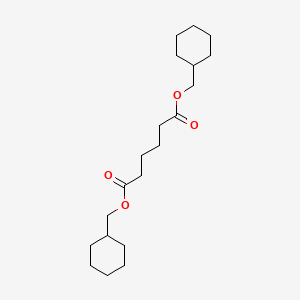

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 286.42 g/mol

IUPAC Name : this compound

The compound features two cyclohexylmethyl groups attached to a hexanedioate backbone, contributing to its unique physicochemical properties that influence its biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage. Studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), indicating potential therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. This activity could position the compound as a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations reveal that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing antimicrobial agents or preservatives.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The cyclohexyl groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting microbial cell integrity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges ROS; protects against oxidative damage | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against various bacterial strains |

Case Study: Antioxidant Activity

A study published in 2021 highlighted the antioxidant capacity of this compound using a DPPH assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant source.

Case Study: Anti-inflammatory Effects

In a controlled experiment involving human cell lines, this compound was shown to decrease levels of TNF-α and IL-6, key markers of inflammation. This suggests its potential role in managing inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name |

bis(cyclohexylmethyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQTHPGQDBQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33478-30-7 | |

| Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033478307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.